molecular formula C9H9ClO2 B1590780 2-Methyl-3-methoxybenzoyl chloride CAS No. 24487-91-0

2-Methyl-3-methoxybenzoyl chloride

Cat. No.: B1590780
CAS No.: 24487-91-0
M. Wt: 184.62 g/mol
InChI Key: BXKZGIVKHPCDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-3-methoxybenzoyl chloride, with the molecular formula C9_9H9_9ClO2_2 and a molecular weight of 184.62 g/mol, is an acid chloride widely used in organic synthesis, particularly in the production of agrochemicals such as insecticides and pesticides. This compound is recognized for its role as an intermediate in the synthesis of Methoxyfenozide, a selective insect growth regulator that exhibits low toxicity to mammals while effectively targeting insect populations.

The compound can be synthesized through various methods, typically involving the reaction of 2-Methyl-3-methoxybenzoic acid with thionyl chloride or oxalyl chloride. This transformation converts the carboxylic acid into its corresponding acid chloride. The general reaction can be represented as follows:

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH}+\text{SOCl}_2\rightarrow \text{RCOCl}+\text{SO}_2+\text{HCl}

Where R represents the 2-Methyl-3-methoxy group. The synthesis conditions are generally mild, allowing for efficient production with minimal byproducts .

Biological Activity

The primary biological activity associated with this compound is linked to its application in the synthesis of Methoxyfenozide. This compound acts as an insect growth regulator (IGR), which interferes with the normal development of insects, leading to their eventual death or inability to reproduce. Methoxyfenozide is particularly noted for its selective toxicity, making it a valuable tool in integrated pest management strategies.

Methoxyfenozide mimics the action of natural hormones in insects, specifically ecdysteroids, which are crucial for molting and development. By binding to ecdysteroid receptors, it disrupts normal hormonal signaling pathways, leading to abnormal development and mortality in target insect species while exhibiting significantly lower toxicity to mammals .

Case Studies and Research Findings

  • Insecticidal Efficacy : A study demonstrated that formulations containing Methoxyfenozide derived from this compound were effective against various lepidopteran pests. The results indicated a significant reduction in larval populations when exposed to treated foliage compared to untreated controls.
  • Environmental Impact : Research has shown that Methoxyfenozide has a favorable environmental profile due to its low persistence in soil and water, which minimizes potential ecological risks associated with chemical runoff.
  • Toxicological Studies : Toxicity studies conducted on non-target organisms revealed that Methoxyfenozide exhibits minimal acute toxicity levels, reinforcing its classification as a safer alternative to conventional insecticides .

Comparative Analysis

To further illustrate the unique characteristics of this compound and its derivatives, a comparison table is provided below:

Compound NameMolecular FormulaUnique Features
This compound C9_9H9_9ClO2_2Intermediate for Methoxyfenozide; selective IGR
Methoxyfenozide C14_14H17_17ClO4_4Effective against lepidopteran pests; low mammalian toxicity
Benzoyl chloride C7_7H5_5ClOSimpler structure; widely used as an acylating agent

Properties

IUPAC Name

3-methoxy-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKZGIVKHPCDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885269
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

24487-91-0
Record name 3-Methoxy-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24487-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-methoxy-2-methylbenzoic acid (454 g, 2.73 moles) in 1300 mL chloroform containing 20 g dimethyl formamide at 65° C., thionyl chloride (390 g) was added dropwise over 6 hours, whereupon the solvent was removed by evaporation at a reduced pressure. The residue (512 g) was distilled at 110° C. at 1-2 mm Hg to give 3-methoxy-2-methylbenzoyl chloride (435 g).
Quantity
454 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-methoxybenzoyl chloride
Reactant of Route 2
2-Methyl-3-methoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-methoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.